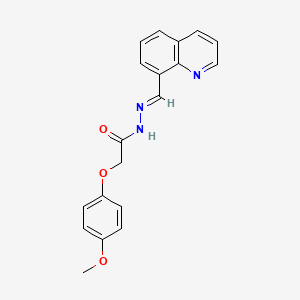
4,6-dimethoxy-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This analysis provides insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of a specific pyrimidin-2-amine derivative. While direct information on the exact compound is scarce, related research on pyrimidin-2-amine derivatives offers valuable context and understanding of their potential characteristics and applications, excluding their use in drug dosage and side effects.
Synthesis Analysis
The synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines, closely related to the compound , involves base-catalysed aminolysis followed by intramolecular Friedel-Crafts cyclization. This method has proven efficient and versatile for producing new amino-substituted derivatives, characterized by spectroscopic methods including IR, ^1H and ^13C NMR spectroscopy, and mass spectrometry. The detailed synthesis pathway highlights the potential complexity and precision required in synthesizing similar pyrimidin-2-amine derivatives (Acosta Quintero et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing that the azepine ring adopts a boat conformation. These studies also show the importance of the configuration at the stereogenic centre, which varies among different compounds. Such structural analyses are critical for understanding the molecular conformation and supramolecular arrangements that influence the chemical behavior and interaction of the compound (Acosta Quintero et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Insecticidal and Antibacterial Potential
Pyrimidine derivatives have been synthesized and evaluated for their potential in pest control and antimicrobial applications. Studies have demonstrated the insecticidal and antibacterial capabilities of these compounds, indicating their utility in agricultural and pharmaceutical contexts (Deohate & Palaspagar, 2020).
Herbicidal Applications
Derivatives have been applied as active ingredients in herbicides, showing effectiveness in controlling weeds in crops such as oilseed rape. Research into the synthesis of deuterated forms of these herbicides provides insights into their behavior and degradation in agricultural settings (Yang & Lu, 2010).
Antifungal Effects
Some pyrimidine derivatives exhibit significant antifungal activities, offering potential applications in combating fungal infections in agriculture and medicine (Jafar et al., 2017).
Chemical Synthesis and Characterization
Novel Synthetic Routes
Research has focused on developing new synthetic methodologies for pyrimidine derivatives, exploring their chemical transformations and providing versatile tools for producing compounds with varied biological activities. This includes methods for introducing deuterium and carbon-14 labels to study the environmental fate and metabolism of herbicidal compounds (Yang, Ye, & Lu, 2008).
Spectral and Electrochemical Studies
Detailed characterization of these compounds through spectral, electrochemical, and DFT studies helps understand their structural properties and potential mechanisms of action. This foundational knowledge supports the exploration of their applications in various fields, including their role as anticancer compounds (Ghani & Mansour, 2011).
Potential Therapeutic Applications
- Anticancer Properties: Investigations into the biological activity of pyrimidine derivatives have highlighted their potential as anticancer agents. By understanding their interactions with biological targets, researchers aim to develop novel therapeutics with specific mechanisms of action (El-Nezhawy et al., 2013).
Eigenschaften
IUPAC Name |
4,6-dimethoxy-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-21-15-10-16(22-2)20-17(19-15)18-11-12-7-8-23-14-6-4-3-5-13(14)9-12/h3-6,10,12H,7-9,11H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWOPIDKDGLYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NCC2CCOC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxy-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5559452.png)
![N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5559462.png)
![1,1'-{1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5559469.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5559473.png)
![6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559479.png)
![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5559502.png)
![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)
![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-furamide](/img/structure/B5559529.png)
![N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5559548.png)
